2-(4-Methylphenyl)cyclopropanecarbohydrazide
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Overview
Description
2-(4-Methylphenyl)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is used primarily in research settings and is known for its unique structural properties, which include a cyclopropane ring attached to a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)cyclopropanecarbohydrazide typically involves the reaction of 4-methylphenylcyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines.
Substitution: Substituted hydrazides or other derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The cyclopropane ring adds rigidity to the molecule, influencing its binding properties and overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)cyclopropanecarboxylic acid: Similar structure but lacks the hydrazide group.
Cyclopropanecarbohydrazide: Similar functional group but lacks the 4-methylphenyl substituent.
4-Methylphenylhydrazine: Contains the hydrazine group but lacks the cyclopropane ring.
Uniqueness
2-(4-Methylphenyl)cyclopropanecarbohydrazide is unique due to the combination of the cyclopropane ring and the hydrazide group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler or structurally different compounds .
Properties
IUPAC Name |
2-(4-methylphenyl)cyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12/h2-5,9-10H,6,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFFUWDRAOWFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402982 |
Source
|
Record name | 2-(4-methylphenyl)cyclopropanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-20-6 |
Source
|
Record name | 2-(4-methylphenyl)cyclopropanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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